molecular formula C9H13NO5S B602104 Adrenaline beta-Sulphonate CAS No. 78995-75-2

Adrenaline beta-Sulphonate

Cat. No. B602104
CAS RN: 78995-75-2
M. Wt: 247.27
InChI Key:
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Description

Adrenaline beta-Sulphonate, also known as (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid, is a pharmaceutical compound related to the Adrenaline Tartrate product family . It’s an impurity standard used in respiratory drugs . The CAS Number is 78995-75-2, and its molecular formula is C9 H13 N O5 S, with a molecular weight of 247.27 .


Molecular Structure Analysis

Adrenaline beta-Sulphonate has a complex molecular structure. Its SMILES representation is CNC [C@@H] (c1ccc (O)c (O)c1)S (=O) (=O)O and its InChI representation is InChI=1S/C9H13NO5S/c1-10-5-9 (16 (13,14)15)6-2-3-7 (11)8 (12)4-6/h2-4,9-12H,5H2,1H3, (H,13,14,15)/t9-/m0/s1 . Studies on hydrogen bonding of adrenaline with other compounds provide insights into the potential interactions of its molecular structure .


Chemical Reactions Analysis

Adrenaline, a related compound, has been studied in various chemical reactions. For instance, adrenaline’s influence on two iodate-based oscillating chemical reactions was investigated . Another study discussed the cyclization step of noradrenaline and adrenaline autoxidation .

Scientific Research Applications

  • Pharmaceutical Stability Studies

    • Adrenaline beta-Sulphonate is used in stability studies of L-adrenaline injections . The degradation kinetics of L-adrenaline during storage were examined in a prospective study . The content of L-adrenaline and degradation products was determined with a chiral high-performance liquid chromatography (HPLC) assay . The modeling revealed significant differences in the degradation kinetics in the formulations produced before and after 1997 .
    • The methods involved storing adrenaline ampules under controlled conditions and analyzing the content change with storage for L-adrenaline and the degradation products using kinetic modeling .
    • The results showed that the lower acceptable level of adrenaline content in the formulation was attained after 2.0 years of storage, at which time the content of the therapeutically active L-isomer amounted to as low as 85% .
  • Biomaterials

    • Sulfonated molecules, such as Adrenaline beta-Sulphonate, have applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
    • The methods of application involve the chemical modification of biomaterials through sulfonation .
    • The results show that sulfonation has unique advantages and impacts cellular responses, including adhesion, proliferation, and differentiation .
  • Emergency Medicine

    • Adrenaline, also known as epinephrine, is commonly used in emergency medicine due to its effects on the cardiovascular system . It’s used to increase mean arterial blood pressure in adult patients with hypotension associated with septic shock .
    • The methods of application include intravenous, inhalation, nebulization, intramuscular injection, and subcutaneous injection .
    • The results show that adrenaline is effective in relieving respiratory distress due to bronchospasm, providing rapid relief of hypersensitivity reactions to drugs, animal serums, and other allergens, and prolonging the action of infiltration anesthetics .
  • Asthma Treatment

    • Adrenaline, also known as epinephrine, is used in the treatment of acute asthma . It is compared to selective β2-agonist in acute asthma .
    • The method of application involves the administration of intramuscular epinephrine in addition to nebulised selective β2-agonist .
    • The results show that epinephrine is effective in treating acute severe or life-threatening asthma .
  • Traditional Chinese Medicine

    • Sulfonated molecules, such as Adrenaline beta-Sulphonate, have applications in the field of traditional Chinese medicine . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances the properties of traditional Chinese medicine .
    • The methods of application involve the chemical modification of traditional Chinese medicine through sulfonation .
    • The results show that sulfonation has unique advantages and impacts the efficacy of traditional Chinese medicine .
  • Cardiovascular Research

    • Adrenaline, also known as epinephrine, is used in the treatment of cardiac arrest . It increases the likelihood of return of spontaneous circulation (ROSC), but some studies have shown that it impairs cerebral microcirculatory flow .
    • The method of application involves the administration of adrenaline in patients with cardiac arrest with initial shockable rhythm in hospital .
    • The results show that early administration of adrenaline in patients with cardiac arrest with initial shockable rhythm in hospital was associated with decreased odds of survival .
  • Metabolic Research

    • Adrenaline and related compounds have implications in a spectrum of tissue functions and disease . Metabolic alterations reflect complex interactions between gene expression, enzymatic activity and metabolic reactions .
    • The methods of application involve novel metabolomics-related methodologies in adrenal research: in situ metabolomics by mass spectrometry imaging, steroid metabolomics by gas and liquid chromatography–mass spectrometry, energy pathway metabologenomics by liquid chromatography–mass spectrometry-based metabolomics of Krebs cycle intermediates, and cellular reprogramming to generate functional steroidogenic cells and hence to modulate the steroid metabolome .
    • The results show that all four techniques to assess and/or modulate the metabolome in biological systems provide tremendous opportunities to manage neoplastic and non-neoplastic disease of the adrenal glands in the era of precision medicine .

Safety And Hazards

The safety data sheet for a related compound, adrenaline, indicates that it is harmful if swallowed or inhaled . Precautions include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using the product .

Future Directions

While specific future directions for Adrenaline beta-Sulphonate are not detailed in the search results, research on adrenaline and related compounds continues to be a significant area of interest .

properties

IUPAC Name

(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGQMPOZGEFQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adrenaline Impurity F

CAS RN

78995-75-2
Record name (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPINEPHRINE SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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